(S)-Ethyl 2-amino-2-phenylacetate hydrochloride (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 59410-82-1
VCID: VC21536619
InChI: InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
SMILES: CCOC(=O)C(C1=CC=CC=C1)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

CAS No.: 59410-82-1

VCID: VC21536619

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride - 59410-82-1

Description

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is a compound that belongs to the class of organic esters. It is a hydrochloride salt of the ethyl ester of (S)-2-amino-2-phenylacetic acid. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential biological activities.

Synthesis and Preparation

The synthesis of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of (S)-2-amino-2-phenylacetic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The starting material, (S)-2-amino-2-phenylacetic acid, can be obtained through various methods, including resolution of the racemic mixture using chiral resolving agents.

Biological and Pharmaceutical Applications

While specific data on (S)-Ethyl 2-amino-2-phenylacetate hydrochloride might be limited, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or as intermediates in the synthesis of more complex molecules. For instance, phenylglycine derivatives have been studied for their roles in various biochemical processes.

Application AreaDescription
Enzyme InhibitionPotential applications in inhibiting enzymes like acetylcholinesterase or carbonic anhydrases, though specific data for this compound is not available.
Pharmaceutical IntermediatesCould serve as a precursor in the synthesis of more complex pharmaceutical compounds.

Safety and Handling

Handling (S)-Ethyl 2-amino-2-phenylacetate hydrochloride requires caution due to its potential to cause skin and eye irritation, as well as respiratory tract irritation. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as causing skin irritation and serious eye irritation.

Hazard ClassDescription
Skin IrritationCauses skin irritation (Skin Irrit. 2)
Eye IrritationCauses serious eye irritation (Eye Irrit. 2A)
Respiratory IrritationMay cause respiratory irritation (STOT SE 3)
CAS No. 59410-82-1
Product Name (S)-Ethyl 2-amino-2-phenylacetate hydrochloride
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name ethyl (2S)-2-amino-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
Standard InChIKey RFDXPGUBDAKLDM-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O
SMILES CCOC(=O)C(C1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Synonyms 59408-74-1;boc-hse(bzl)-oh;Boc-Hoser(Bzl)-OH;Boc-O-benzyl-L-homoserine;(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid;AmbotzBAA1294;Boc-L-Hse(Bzl)-OH;AC1Q1MSL;BOC-SER-OH;SCHEMBL955526;CTK7G8925;MolPort-001-793-458;RFDXPGUBDAKLDM-ZDUSSCGKSA-N;ZINC2562512;ANW-43380;KM0304;AKOS015911587;AM82565;CB-1680;AJ-40770;AK-89150;KB-48391;O-benzyl-N-(tert-butoxycarbonyl)homoserine;KB-302433;TR-020609
PubChem Compound 12478775
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator